molecular formula C17H24N2O2 B4557712 N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide

N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide

Cat. No.: B4557712
M. Wt: 288.4 g/mol
InChI Key: JEZHHWUWWCDGHV-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide is a chemical compound that features a seven-membered azepane ring attached to a benzamide structure

Scientific Research Applications

N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide typically involves the reaction of 3-(azepan-1-yl)propan-1-amine with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Dissolving 3-(azepan-1-yl)propan-1-amine in a suitable solvent such as methylene chloride.
  • Adding 3-methylbenzoyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Allowing the reaction mixture to warm to room temperature and stirring for several hours.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds containing a seven-membered nitrogen-containing ring.

    Benzamides: Compounds with a benzamide moiety.

Uniqueness

N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide is unique due to its combination of an azepane ring and a benzamide structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(azepan-1-yl)-3-oxopropyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-7-6-8-15(13-14)17(21)18-10-9-16(20)19-11-4-2-3-5-12-19/h6-8,13H,2-5,9-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZHHWUWWCDGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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